Cas no 1805951-75-0 (2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine)
2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine
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- Inchi: 1S/C7H9F2N3O/c8-6(9)5-3(1-10)4(13)2-12-7(5)11/h2,6,13H,1,10H2,(H2,11,12)
- InChI Key: NLNNGJXBBFQEPB-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC=C(C=1CN)O)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 0.2
- Topological Polar Surface Area: 85.2
2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005549-500mg |
2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine |
1805951-75-0 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A024005549-1g |
2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine |
1805951-75-0 | 97% | 1g |
$1,797.60 | 2022-04-01 |
2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine
2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine: A Comprehensive Overview
The compound 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine, with the CAS number 1805951-75-0, is a highly specialized pyridine derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This molecule is characterized by its unique substitution pattern, featuring amino groups at positions 2 and 4, a difluoromethyl group at position 3, and a hydroxyl group at position 5. The presence of these functional groups imparts the compound with versatile reactivity and potential applications in various chemical and biological systems.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to modulate enzyme activity and target specific biological pathways. The difluoromethyl group in this compound is of particular interest, as it can act as a bioisostere for other functional groups, potentially enhancing the compound's pharmacokinetic properties. Moreover, the hydroxyl group at position 5 introduces additional hydrogen bonding capabilities, which can be exploited in designing bioactive molecules.
The synthesis of 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and coupling reactions. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. For instance, recent advancements in catalytic asymmetric synthesis have enabled the construction of chiral centers within this molecule, opening new avenues for enantioselective drug development.
In terms of applications, this compound has shown promise in the development of fluorinated pyridines for use in agrochemicals and pharmaceuticals. Its ability to interact with biological targets such as kinases and receptors has been extensively studied. A groundbreaking study published in 2023 demonstrated that this compound exhibits potent inhibitory activity against a panel of cancer-related kinases, suggesting its potential as a lead compound for anti-cancer drug development.
Furthermore, the compound's electronic properties make it a valuable candidate for use in electronic materials. The presence of electron-donating amino groups and electron-withdrawing fluorinated groups creates a unique balance of conductivity and stability, which is highly desirable in organic electronics. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), with promising results reported in terms of device performance.
The environmental impact of this compound is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure its safe use in industrial and medical applications. Preliminary findings indicate that the compound undergoes efficient microbial degradation under aerobic conditions, reducing its environmental footprint.
In conclusion, 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine stands out as a versatile and multifunctional molecule with significant potential across diverse scientific domains. Its unique structural features, combined with recent advancements in synthetic methodologies and application studies, position it as a key player in future research and development efforts.
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